1,1,1,1-Kestohexaose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

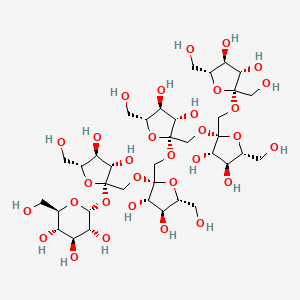

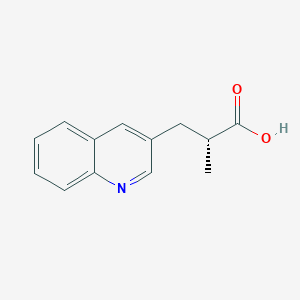

1,1,1,1-Kestohexaose, commonly referred to as 1-kestose, is a trisaccharide composed of two fructose residues bound to sucrose through β2-1 bonds. It is a structural component of fructo-oligosaccharides and is known for its prebiotic effects, particularly in influencing the intestinal microbiota .

Synthesis Analysis

The synthesis of 1-kestose has been achieved through the action of fructosyltransferase enzymes. In one study, a sucrose-inducible secretory sucrose:sucrose 1-fructosyltransferase (1-SST) from Aspergillus foetidus was used to catalyze the transfer of fructosyl units from sucrose to produce 1-kestose . Another approach utilized β-fructofuranosidase from Aspergillus japonicus to produce 1-kestose from cane sugar molasses, with sucrose acting as both the fructosyl donor and acceptor .

Molecular Structure Analysis

Conformational analysis of 1-kestose has been performed using molecular mechanics and NMR spectroscopy. The central fructofuranose ring in 1-kestose was found to take a different form from that observed in the crystal structure of the compound, suggesting that the crystallization process may influence the ring's conformation .

Chemical Reactions Analysis

1-kestose can undergo various chemical reactions, including halogenation. The Appel reaction has been applied to the primary alcohol groups of 1-kestose, resulting in the synthesis of trihalogenated derivatives. This reaction involves the use of carbon tetrahalide and triphenylphosphine, followed by acetylation to produce per-O-acetylated forms of the halogenated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-kestose and related sugars have been studied through molecular dynamics simulations. These studies have shown that the preferred conformation of these sugars in aqueous solution is an extended chain structure, with less populated conformers including quasi-cyclic structures . NMR studies on the diastereomeric 1-deoxy-d-ketohexoses, which are structurally related to 1-kestose, have revealed that the equilibrium between open-chain ketones and cyclic forms varies considerably among the diastereomers .

Relevant Case Studies

A study on the effects of 1-kestose on the intestinal microbiota of cats showed that its administration increased the abundance of butyrate-producing bacteria as well as bifidobacteria, suggesting its potential as a prebiotic . Another study reported the production of 1-kestose in transgenic yeast expressing a fructosyltransferase from Aspergillus foetidus, highlighting the potential for biotechnological production of this trisaccharide .

科学的研究の応用

Nutritional Effects and Food Composition

- Nutritional Benefits : FOS like 1-kestose are recognized for their potential nutritional effects. They are prevalent in many plants and contribute to the dietary fiber content in foods (Campbell et al., 1997).

- Food and Feed Composition : An ion chromatographic method was developed to measure FOS in food and feed ingredients, helping to understand their distribution in the human and animal diet (Campbell et al., 1997).

Analytical Methods

- Spectrophotometric Detection : A new spectrophotometric method for detecting keto sugars like ketohexose, which can be present in esters or polymers of 1,1,1,1-Kestohexaose, has been developed, enhancing the analysis of such compounds (Dische & Borenfreund, 1951).

Enzymatic Production and Applications

- Enzymatic Production : The enzymatic production of 1-kestose by Aspergillus phoenicis, involving sucrose-1F-fructosyltransferase, shows potential for industrial applications (Balken et al., 1991).

- Rare Disaccharide Production : Research on sucrose phosphorylase activity towards ketohexoses, including the production of unique disaccharides, opens doors for new functional food ingredients (Morimoto et al., 2015).

Characterization and Utilization in Beverages

- Characterization in Grape Juices and Wines : The presence of 1-kestose and other oligosaccharides in grape juices and wines has been validated, suggesting their potential as functional beverages due to prebiotic properties (Santos Lima et al., 2019).

Fructosyl Transfer Studies

- Fructosyl Transfer in Wheat Leaves : Studies on fructosyl transfer between 1-kestose and sucrose in wheat leaves provide insights into plant carbohydrate metabolism (Kanabus et al., 1991).

Safety And Hazards

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRYDXSZCCQXIF-TWMOFSFSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,1-Kestohexaose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)

![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)

![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)